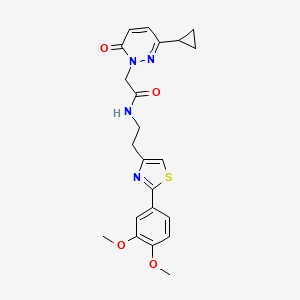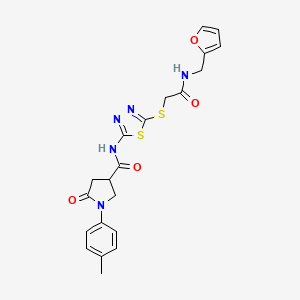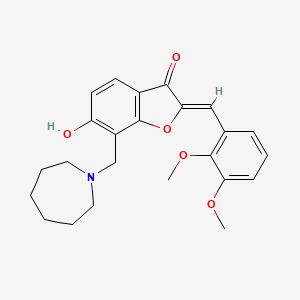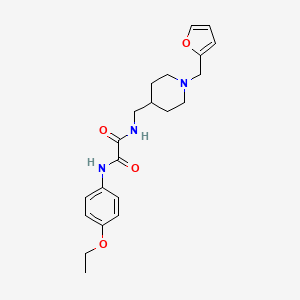![molecular formula C13H12ClF3N4O2S2 B2642511 1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097922-61-5](/img/structure/B2642511.png)
1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride” is a chemical compound with the molecular formula C7H3Cl2F3O2S . Its average mass is 279.064 Da and its monoisotopic mass is 277.918274 Da .
Molecular Structure Analysis
The molecular structure of “4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride” consists of a benzene ring with a chlorine atom and a trifluoromethyl group attached to it. It also has a sulfonyl chloride group attached to the benzene ring .Physical And Chemical Properties Analysis
“4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride” is a solid compound . Its empirical formula is C7H3Cl2F3O2S and its molecular weight is 279.06 .Aplicaciones Científicas De Investigación
Applications in Neuropharmacology
Piperazine derivatives have been noted for their neuropharmacological effects. For instance, certain piperazine compounds, such as Benzylpiperazine (BZP) and Trifluoromethylphenylpiperazine (TFMPP), are known for their stimulant and serotonergic effects, respectively. These compounds, used in combination, have been reported to produce effects akin to those of MDMA (3, 4-methylenedioxymethamphetamine), highlighting their potential for research into mood and perception-altering drugs (Lin et al., 2011).
Metabolism and Pharmacokinetics
Research on the metabolism and pharmacokinetics of piperazine derivatives has provided insights into their disposition in the body. For example, studies on certain piperazine-based drugs have elucidated their metabolism pathways, identifying key metabolites and their physiological interactions (Renzulli et al., 2011). Such research is crucial for understanding the drug's safety, efficacy, and potential therapeutic applications.
Therapeutic Potential
The therapeutic potential of piperazine derivatives has been a subject of interest, particularly in treating psychiatric disorders and other conditions. Some studies have explored the use of piperazine compounds in managing anxiety, agitation, and other psychiatric symptoms, indicating their potential utility in psychotherapeutic interventions (Ayd, 1957). Additionally, their use in treating parasitic infections has also been documented, suggesting a broader scope of therapeutic applications (Fernandes & Garcia, 1971).
Safety and Hazards
Propiedades
IUPAC Name |
3-[4-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-1,2,5-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N4O2S2/c14-11-2-1-9(7-10(11)13(15,16)17)25(22,23)21-5-3-20(4-6-21)12-8-18-24-19-12/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGRZJSMZYNQCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2642429.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2642437.png)

![N-(2,6-difluorobenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2642443.png)
![N-(2,3-dimethoxybenzyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2642444.png)

![2-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2642446.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2642448.png)



